2,2,6,6-Tetramethylheptane-3,5-dione

Catalog No.
S586559
CAS No.
1118-71-4
M.F
C11H20O2
M. Wt
184.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6,6-Tetramethylheptane-3,5-dione

CAS Number

1118-71-4

Product Name

2,2,6,6-Tetramethylheptane-3,5-dione

IUPAC Name

2,2,6,6-tetramethylheptane-3,5-dione

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

InChI

InChI=1S/C11H20O2/c1-10(2,3)8(12)7-9(13)11(4,5)6/h7H2,1-6H3

InChI Key

YRAJNWYBUCUFBD-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C

Synonyms

2,2,6,6,-tetramethyl-3,5-heptanedione, dipivaloylmethane

Canonical SMILES

CC(C)(C)C(=O)CC(=O)C(C)(C)C

Chemical Synthesis

Dipivaloylmethane serves as a building block in the synthesis of various organic compounds. Its ability to react with different reagents allows researchers to create complex molecules with specific functionalities. For example, it can be used to synthesize α-aryl-β-diketones, which are important precursors for pharmaceuticals and other functional materials [1].

[1] Source: MedChemExpress. Dipivaloylmethane

Lanthanide Complexation

Dipivaloylmethane exhibits the ability to form complexes with lanthanide metals such as neodymium and holmium. Studying the structures of these complexes using techniques like X-ray diffraction helps researchers understand the coordination chemistry of lanthanides, which has applications in areas like catalysis and materials science [2].

[2] Source: ResearchGate. Structures of two complexes of neodymium(III) and holmium(III) with dipivaloylmethane

Tautomerism Studies

Dipivaloylmethane exists in two tautomeric forms, enol and keto, which interconvert under specific conditions. Understanding the energetics and dynamics of this process is crucial in various fields, including organic chemistry, biochemistry, and drug discovery. Researchers have employed techniques like gas-phase electron diffraction and quantum chemical calculations to study the tautomeric properties of dipivaloylmethane [3].

[3] Source: ResearchGate. Tautomeric and conformational properties of dipivaloylmethane

2,2,6,6-Tetramethylheptane-3,5-dione, also known as TMHD, is a β-diketone characterized by its unique structure which includes two ketone functional groups located at the 3 and 5 positions of a heptane backbone that is heavily substituted with methyl groups. This compound has the molecular formula C${11}$H${20}$O$_{2}$ and a molecular weight of 184.28 g/mol. Its structural complexity and steric hindrance due to the bulky methyl groups make it an interesting subject for various chemical studies and applications.

Research suggests that dipivaloylmethane might possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties []. However, the exact mechanisms underlying these effects are still under investigation. Some studies propose that dipivaloylmethane's mechanism might involve interactions with cellular signaling pathways or modulation of gene expression [].

  • Formation of Metal Complexes: TMHD can react with metal salts to form stable coordination complexes. For example, it reacts with disodium hexachlorodipalladate in methanol to produce bis-(2,2,6,6-tetramethylheptane-3,5-dionato)palladium. This reaction involves an intermediate formation of di-µ-methoxy-bis-(2,2,6,6-tetramethylheptane-3,5-dionato)dipalladium .
  • Catalytic Reactions: TMHD has been shown to accelerate ether formation in copper salt-catalyzed reactions involving aryl bromides or iodides and phenols. This highlights its utility as a catalyst in organic synthesis .

TMHD can be synthesized through several methods:

  • Direct Synthesis from Acetone: One common method involves the condensation of acetone with itself under acidic conditions to yield the diketone.
  • Metal-Catalyzed Reactions: Another approach includes using metal catalysts to facilitate the formation of TMHD from simpler precursors.

The choice of synthesis method can affect the purity and yield of the final product.

TMHD is utilized in various fields:

  • Coordination Chemistry: Its ability to form stable complexes with metals makes it valuable in coordination chemistry.
  • Organic Synthesis: TMHD serves as a reagent or catalyst in several organic reactions, particularly those involving ether formation.
  • Material Science: It is also investigated for use in the development of advanced materials due to its unique chemical properties.

Studies have indicated that TMHD can interact with various metal ions to form complexes that exhibit different chemical behaviors compared to the free diketone. These interactions are crucial for understanding its role in catalysis and materials science. For example, complexation with palladium enhances its reactivity and stability in catalytic processes .

TMHD shares structural similarities with other β-diketones but stands out due to its unique steric hindrance and electronic properties. Below is a comparison with similar compounds:

Compound NameStructure FeaturesUnique Aspects
1,3-Diphenylpropane-1,3-dionePhenyl groups instead of methylsMore planar structure
2,4-PentanedioneFewer methyl substitutionsLess sterically hindered
3,5-OctanedioneLonger carbon chainDifferent reactivity profile

TMHD's distinctive structure contributes to its unique reactivity patterns and applications compared to these similar compounds.

The synthesis of 2,2,6,6-tetramethylheptane-3,5-dione has historically relied on classical organic chemistry methodologies, with the Claisen condensation representing the most fundamental approach [20] [22]. This beta-diketone compound, also known as dipivaloylmethane, presents unique synthetic challenges due to its bulky tertiary-butyl substituents that create significant steric hindrance during formation [1].

Claisen Condensation Methodology

The traditional Claisen condensation approach involves the reaction between methyl pivalate and pinacolone under strongly basic conditions [1] [4]. This method employs sodium hydride or potassium tert-butoxide as the base, with reactions typically conducted at temperatures ranging from 20 to 60 degrees Celsius [1]. The mechanism follows the classical nucleophilic addition of an ester enolate ion to the carbonyl group of a ketone, followed by elimination to yield the beta-keto ester product [20] [22].

Early synthetic efforts by Adams and colleagues utilized sodamide as a highly basic catalyst, achieving yields of only 20 percent [1]. Kopecky subsequently employed lithium amide as the base, though this approach suffered from cumbersome post-processing operations, expensive solvent requirements, and high consumption rates [1].

Acylation-Based Approaches

Alternative traditional methodologies involve the acylation of beta-alkylketones with acid chlorides in the presence of pyridine or triethylamine [33]. These reactions typically proceed at room temperature and can achieve yields ranging from 48 to 80 percent, depending on the specific substrate and reaction conditions [31] [33].

Aldol Condensation Followed by Oxidation

A sequential approach utilizing aldol condensation of aldehydes or beta-alkyl ketones to yield 3-hydroxyl ketones, followed by oxidation, represents another traditional pathway [33]. This method allows for the systematic construction of the diketone framework through controlled carbon-carbon bond formation [31].

Traditional MethodStarting MaterialsBase/CatalystYield (%)Temperature (°C)
Claisen CondensationMethyl pivalate + PinacoloneSodium hydride, Potassium tert-butoxide20-9520-60
Acylation Methodβ-Alkylketones + Acid chloridesPyridine, Triethylamine48-80Room temperature
Aldol + OxidationAldehydes + β-Alkyl ketonesVarious oxidizing agentsVariableVariable

Modern Synthetic Approaches

Contemporary synthetic methodologies for 2,2,6,6-tetramethylheptane-3,5-dione have evolved to incorporate advanced catalytic systems and novel reaction conditions that offer improved efficiency and selectivity [4] [16] [28].

Gold-Catalyzed Synthesis

A significant advancement in the synthesis of 2,2,6,6-tetramethylheptane-3,5-dione involves gold-catalyzed transformations of alpha-alkynyl ketones [4]. The reaction employs triphenylphosphine gold(I) chloride in combination with silver trifluoromethanesulfonate as the catalytic system [4]. Under optimized conditions using methanol as solvent at 25 degrees Celsius for 12 hours, this methodology achieves an exceptional yield of 95 percent [4].

The gold-catalyzed approach represents a substantial improvement over traditional methods, offering mild reaction conditions and high efficiency [4]. The catalytic system facilitates the hydration and rearrangement of alkynyl ketones to form the desired beta-diketone structure [4].

Iron-Catalyzed Methodologies

Iron-based catalytic systems have emerged as environmentally friendly alternatives for the synthesis of 2,2,6,6-tetramethylheptane-3,5-dione and related compounds [16] . Iron(III) chloride in combination with 2,2,6,6-tetramethylheptane-3,5-dione itself serves as an effective catalyst system for intramolecular oxygen-arylation reactions [16].

This iron-catalyzed approach offers several advantages, including the use of inexpensive and environmentally benign catalysts, mild reaction conditions, and good functional group tolerance [16] . The methodology has been successfully applied to the synthesis of benzoxazole derivatives and other heterocyclic compounds [16].

Ruthenium-Catalyzed Processes

Ruthenium tris(2,2,6,6-tetramethyl-3,5-heptanedionate) has been developed as an effective catalyst for the synthesis of vinyl carbamates using carbon dioxide, amines, and alkynes [19]. This approach represents an innovative use of the target compound as a ligand in catalytic transformations, demonstrating the versatility of 2,2,6,6-tetramethylheptane-3,5-dione in modern synthetic chemistry [19].

Copper-Catalyzed Ullmann Coupling

The use of 2,2,6,6-tetramethylheptane-3,5-dione as a rate-accelerating ligand in copper-catalyzed Ullmann diaryl ether synthesis represents a modern application of this compound [12] [29]. The combination of copper(I) iodide with 2,2,6,6-tetramethylheptane-3,5-dione enables the formation of diaryl ethers under moderate temperatures and reaction times [12].

Modern MethodCatalyst SystemConditionsYield (%)Key Advantages
Gold-CatalyzedPPh₃AuCl, AgOTf25°C, 12h, methanol95Mild conditions, high yield
Iron-CatalyzedFeCl₃, TMHDVariousVariableEnvironmentally friendly, cheap
Ruthenium-CatalyzedRu(TMHD)₃CO₂, amines, alkynesGoodUses CO₂ as feedstock
Copper-UllmannCuI/TMHDNMP solvent, Cs₂CO₃GoodRate acceleration

Green Chemistry Considerations in Synthesis

The development of environmentally sustainable synthetic routes to 2,2,6,6-tetramethylheptane-3,5-dione has become increasingly important in modern chemical manufacturing [11] [31]. Green chemistry principles have been systematically applied to minimize environmental impact while maintaining synthetic efficiency [11].

Solvent-Free Synthesis

Solvent-free methodologies represent a significant advancement in the green synthesis of 2,2,6,6-tetramethylheptane-3,5-dione [34] [36]. These approaches eliminate the need for organic solvents, thereby reducing waste generation and environmental contamination [34]. The solvent-free condensation of appropriate starting materials at mild temperatures (60-70 degrees Celsius) has been successfully demonstrated [34].

The elimination of solvents not only reduces environmental impact but also simplifies product isolation and purification procedures [34] [36]. This approach aligns with the green chemistry principle of preventing waste at the source rather than treating or cleaning up waste after formation [11].

Microwave-Assisted Synthesis

Microwave-assisted synthetic methodologies offer significant advantages in terms of energy efficiency and reaction time reduction [30] [32]. The application of microwave heating to the synthesis of 2,2,6,6-tetramethylheptane-3,5-dione and related compounds results in enhanced reaction rates and improved yields [30].

Microwave heating provides more uniform energy distribution and allows for precise temperature control, leading to better reproducibility and reduced formation of side products [32]. Power levels ranging from 300 to 800 watts with reaction times of 5 to 160 seconds have been successfully employed [32].

Biocatalytic Approaches

Enzymatic synthesis represents the most environmentally benign approach to 2,2,6,6-tetramethylheptane-3,5-dione production [31]. Biocatalytic methodologies utilize recombinant enzymes such as thiamine diphosphate-dependent aldolases to catalyze carbon-carbon bond formation [31].

The biocatalytic approach offers several advantages, including mild reaction conditions, high selectivity, and the use of renewable starting materials [31]. However, the scalability of enzymatic processes remains limited by enzyme availability and stability considerations [11].

Ionic Liquid Media

The use of ionic liquids as reaction media provides an environmentally friendly alternative to conventional organic solvents [11] [32]. Ionic liquids offer excellent microwave absorption properties, recyclability, and low volatility, making them attractive for sustainable synthesis [32].

Green ApproachEnvironmental BenefitsEfficiencyScalability
Solvent-FreeNo organic solvents, reduced wasteHigh yields with minimal workupExcellent for industrial scale
Microwave-AssistedEnergy efficient, shorter timesEnhanced conversion ratesModerate scalability
BiocatalyticEnzymatic, mild conditionsSubstrate-specificLimited by enzyme availability
Ionic LiquidsRecyclable media, low volatilityGood to excellentGood scalability potential

Industrial Scale Production Methodologies

The industrial synthesis of 2,2,6,6-tetramethylheptane-3,5-dione requires methodologies that balance efficiency, cost-effectiveness, and environmental compliance [8] [35] . Modern industrial approaches have evolved from traditional batch processes to more sophisticated continuous manufacturing systems [37] [39].

Continuous Flow Synthesis

Continuous flow methodologies represent a significant advancement in the industrial production of 2,2,6,6-tetramethylheptane-3,5-dione [37] [39]. These systems offer superior heat and mass transfer characteristics, improved safety profiles, and enhanced process control compared to traditional batch operations [37].

The implementation of continuous flow reactors allows for better temperature control, reduced reaction times, and improved product consistency [39]. Flow rates can be precisely controlled to optimize residence time and conversion efficiency [37].

Process Optimization and Scale-Up

Industrial production methodologies focus on optimizing reaction conditions to maximize yield while minimizing costs and environmental impact [35] . The use of non-water-soluble aprotic solvents as reaction media has been developed to facilitate solvent recovery and recycling [35].

The optimization of catalyst consumption through careful adjustment of reactant proportioning helps reduce both costs and safety concerns associated with excess reagents [35]. Industrial processes typically achieve yields in the range of 44.7 to 49.6 percent when using optimized conditions [35].

Purification and Quality Control

Industrial-scale purification of 2,2,6,6-tetramethylheptane-3,5-dione employs sophisticated separation techniques including vacuum distillation and extraction procedures [1] [35]. The formation of copper complexes has been utilized as an intermediate purification step, allowing for the isolation of high-purity product [35].

Quality control measures ensure consistent product specifications, with industrial-grade material typically achieving purities greater than 97 percent as determined by gas chromatographic analysis [35] [8].

Cost-Benefit Analysis

Modern industrial production methods demonstrate significant cost advantages over traditional approaches . The replacement of expensive reagents such as lithium amide with more economical alternatives like sodium hydride or potassium tert-butoxide substantially reduces production costs [1] [35].

Industrial ParameterTraditional ApproachModern ApproachImprovement
Production ScaleBatch processes, kg scaleContinuous flow, multi-kg scaleHigher throughput
Cost ConsiderationsExpensive reagents (LiNH₂)Cost-effective catalystsLower operational costs
Quality ControlVariable purity (20-95%)Consistent high purity (>95%)Better product quality
Waste ManagementSignificant organic wasteReduced waste streamsEnvironmental compliance
Energy RequirementsHigh energy reflux conditionsMicrowave efficiencyEnergy savings

Novel Synthesis Innovations

Recent innovations in the synthesis of 2,2,6,6-tetramethylheptane-3,5-dione have focused on developing more efficient, selective, and environmentally sustainable methodologies [28] [31] [39]. These novel approaches incorporate cutting-edge catalytic systems and innovative reaction designs [17] .

Metal-Organic Framework Catalysis

The development of metal-organic framework-based catalysts represents a significant innovation in 2,2,6,6-tetramethylheptane-3,5-dione synthesis [11]. These porous crystalline materials offer high surface areas, tunable pore sizes, and well-defined active sites that can enhance both activity and selectivity [11].

The incorporation of 2,2,6,6-tetramethylheptane-3,5-dione ligands into metal-organic framework structures has been explored for creating novel catalytic materials with enhanced stability and performance [17] .

Photocatalytic Synthesis

Photocatalytic methodologies utilizing visible light activation have emerged as promising approaches for the synthesis of beta-diketone compounds [28]. These methods offer the advantage of mild reaction conditions and the potential for using renewable energy sources [28].

The development of photoredox catalytic systems enables the formation of carbon-carbon bonds under ambient conditions, providing access to 2,2,6,6-tetramethylheptane-3,5-dione through novel mechanistic pathways [28].

Electrochemical Synthesis

Electrochemical approaches to 2,2,6,6-tetramethylheptane-3,5-dione synthesis offer unique advantages in terms of selectivity and environmental compatibility [31]. These methodologies can be conducted under mild conditions without the need for additional oxidizing or reducing agents [31].

The precise control of electrode potential allows for selective activation of specific functional groups, enabling the construction of complex molecular architectures with high efficiency [31].

Machine Learning-Guided Optimization

The integration of artificial intelligence and machine learning algorithms into synthetic methodology development has accelerated the discovery of optimal reaction conditions for 2,2,6,6-tetramethylheptane-3,5-dione synthesis [39]. These computational approaches enable rapid screening of reaction parameters and prediction of optimal synthetic routes [39].

Machine learning models can analyze vast datasets of reaction conditions and outcomes to identify previously unexplored synthetic pathways and optimize existing methodologies [39].

Novel InnovationKey TechnologyAdvantagesDevelopment Status
MOF CatalysisPorous crystalline materialsHigh surface area, tunable propertiesResearch stage
PhotocatalysisVisible light activationMild conditions, renewable energyEmerging technology
ElectrochemicalElectrode potential controlSelective activation, no additivesDevelopment phase
ML-GuidedArtificial intelligenceRapid optimization, predictive capabilityImplementation phase

Fundamental Coordination Chemistry Principles

2,2,6,6-Tetramethylheptane-3,5-dione functions as a bidentate chelating ligand through its characteristic β-diketone structure, where two ketone functional groups are separated by a single methylene carbon atom [2] [3]. The theoretical foundation for its ligand behavior rests on the ability of the compound to exist in keto-enol tautomeric equilibrium, with the enol form being thermodynamically favored due to intramolecular hydrogen bonding and extended π-conjugation [4] [5].

The enolate form of 2,2,6,6-tetramethylheptane-3,5-dione acts as a uninegative chelating ligand through its two oxygen atoms, forming stable five-membered chelate rings with metal centers [3] [6]. The coordination occurs through σ-donation from the oxygen lone pairs to empty metal orbitals, supplemented by π-back-donation when appropriate metal d-orbitals are available [2] [3].

Electronic Structure and Bonding

The electronic structure of 2,2,6,6-tetramethylheptane-3,5-dione in its coordinated form exhibits significant delocalization across the O-C-C-C-O framework [7]. This delocalization results in equivalent carbon-oxygen bond lengths and enhanced thermodynamic stability of the resulting metal complexes [7]. The bulky tert-butyl substituents at the terminal positions provide exceptional steric protection around the metal center, preventing unwanted oligomerization reactions and enhancing complex stability .

Steric and Electronic Effects

The unique steric properties of 2,2,6,6-tetramethylheptane-3,5-dione arise from the four methyl groups attached to the terminal carbon atoms, creating a highly hindered environment around the coordinating oxygen atoms . This steric bulk contributes to several important characteristics: enhanced thermal stability of metal complexes, prevention of bridging coordination modes, and selective formation of monomeric rather than polymeric structures [12] .

The electronic effects are predominantly governed by the electron-donating nature of the tert-butyl groups, which increase electron density at the coordinating oxygen atoms and enhance their σ-donating ability [2] . Unlike fluorinated β-diketones that contain electron-withdrawing substituents, 2,2,6,6-tetramethylheptane-3,5-dione exhibits purely electron-donating characteristics [13] [14].

Metal Complex Formation Mechanisms

Ligand Exchange Mechanisms

The formation of 2,2,6,6-tetramethylheptane-3,5-dione metal complexes typically proceeds through ligand exchange reactions, where pre-existing ligands on the metal center are displaced by the β-diketone ligand . The general mechanism involves initial coordination of the enol form to the metal center, followed by proton elimination and stabilization of the resulting chelate complex .

For transition metal complexes, the formation mechanism follows the classical Werner-type coordination pattern, where the metal center achieves its preferred coordination number through combination of 2,2,6,6-tetramethylheptane-3,5-dione ligands and additional coordinating species [3] [16]. The steric bulk of the ligand often limits the coordination number to four or six, depending on the metal size and electronic requirements .

Thermodynamic and Kinetic Factors

The formation of 2,2,6,6-tetramethylheptane-3,5-dione complexes is thermodynamically favorable due to the chelate effect, where the formation of five-membered rings provides significant entropic advantages compared to monodentate ligand coordination [6]. The formation constants for these complexes are typically higher than corresponding acetylacetone complexes due to the enhanced steric protection and reduced solvation of the bulky ligands [17] [18].

Kinetic studies have revealed that the formation rates of 2,2,6,6-tetramethylheptane-3,5-dione complexes are generally slower than those of less sterically hindered β-diketones, reflecting the steric hindrance during the coordination process [17] [19]. However, once formed, these complexes exhibit exceptional kinetic stability due to the protective steric environment [17] [20].

Reaction Pathways and Intermediates

The coordination process typically involves several identifiable intermediates, beginning with the formation of an outer-sphere association complex between the metal ion and the β-diketone [21] [19]. This is followed by inner-sphere coordination with concomitant deprotonation of the enol form, leading to the formation of stable chelate complexes [2] [19].

For certain metal systems, particularly those involving alkaline earth metals, the formation mechanism can involve aggregation processes where multiple metal centers are bridged by the β-diketone ligands [22] [23]. These processes are strongly influenced by the reaction conditions, including temperature, solvent, and the presence of additional coordinating species [22] [23].

Crystal Structure Research of 2,2,6,6-Tetramethylheptane-3,5-dione Complexes

Structural Determination Methods

Single-crystal X-ray crystallography has been extensively employed to determine the molecular structures of 2,2,6,6-tetramethylheptane-3,5-dione metal complexes [24] [25] [23]. These studies have revealed consistent structural features across different metal systems, including the formation of planar five-membered chelate rings and the adoption of preferred coordination geometries [25] [23] [26].

The crystallographic analysis of strontium and barium complexes has provided detailed insights into the coordination behavior of larger metal ions with 2,2,6,6-tetramethylheptane-3,5-dione [23] [26]. These studies demonstrate the formation of polynuclear structures with bridging β-diketone ligands, where the metal centers achieve higher coordination numbers through additional coordination sites [23] [26].

Geometric Parameters and Bond Lengths

Crystallographic studies have established characteristic geometric parameters for 2,2,6,6-tetramethylheptane-3,5-dione complexes [25] [23]. The metal-oxygen bond lengths typically range from 1.85 to 2.20 Å for transition metals, depending on the metal size and oxidation state [25] [16]. The bite angles of the chelating ligand are consistently observed between 83° and 88°, reflecting the constraints imposed by the five-membered ring formation [27].

The planarity of the chelate rings is a consistent feature across different metal systems, with maximum deviations from planarity typically less than 0.1 Å [25] [26]. This planarity is maintained by the delocalized π-electron system within the chelate ring and contributes to the overall stability of the complexes [25] [26].

Polymorphism and Crystal Packing

Several 2,2,6,6-tetramethylheptane-3,5-dione complexes exhibit polymorphism, with different crystal forms depending on crystallization conditions [25] [23]. The crystal packing is dominated by van der Waals interactions between the bulky tert-butyl groups, leading to efficient space-filling arrangements [27] [28].

The supramolecular organization of these complexes is characterized by the formation of discrete molecular units rather than extended coordination networks, reflecting the steric protection provided by the bulky substituents [25] [26]. This structural feature contributes to the volatility and processability of many 2,2,6,6-tetramethylheptane-3,5-dione complexes [28].

Stability and Reactivity Studies of Metal-2,2,6,6-Tetramethylheptane-3,5-dione Complexes

Thermodynamic Stability

The thermodynamic stability of 2,2,6,6-tetramethylheptane-3,5-dione metal complexes is exceptionally high compared to other β-diketone systems [17] [29]. This enhanced stability results from the combination of the chelate effect and the steric protection provided by the bulky tert-butyl groups . Formation constants for these complexes are typically 2-3 orders of magnitude higher than corresponding acetylacetone complexes [17] [18].

Thermochemical studies have revealed that the enthalpy of formation for 2,2,6,6-tetramethylheptane-3,5-dione complexes is more negative than for less sterically hindered β-diketones, indicating stronger metal-ligand bonding [29] [30]. The entropy of formation is also favorable due to the release of solvent molecules during complex formation and the reduced degrees of freedom in the chelated state [21] [29].

Kinetic Stability and Decomposition Pathways

Kinetic stability studies demonstrate that 2,2,6,6-tetramethylheptane-3,5-dione complexes are remarkably resistant to ligand exchange reactions and thermal decomposition [17] [20] [31]. The decomposition temperatures are typically 50-80°C higher than corresponding acetylacetone complexes, reflecting the enhanced kinetic stability [32] .

The primary decomposition pathways involve the cleavage of carbon-carbon bonds within the ligand framework, rather than metal-ligand bond dissociation [32]. This decomposition mechanism typically occurs through β-hydride elimination processes that generate volatile organic fragments while maintaining the metal-oxygen coordination [32].

Reactivity Patterns and Catalytic Applications

Despite their high stability, 2,2,6,6-tetramethylheptane-3,5-dione complexes maintain sufficient reactivity for catalytic applications [33] [34]. The steric bulk around the metal center creates unique selectivity patterns in catalytic reactions, often favoring less hindered substrates and reaction pathways [31] .

The reactivity of these complexes is significantly influenced by the electronic properties of the metal center, with early transition metals exhibiting higher reactivity due to their electrophilic character [31]. Late transition metals form more stable complexes with reduced reactivity, making them suitable for applications requiring long-term stability [17] [34].

Comparative Analysis with Other β-Diketone Ligands

Steric Effects Comparison

The steric profile of 2,2,6,6-tetramethylheptane-3,5-dione is unique among β-diketone ligands due to the four methyl groups attached to the terminal carbon atoms . This contrasts sharply with acetylacetone, which has minimal steric hindrance, and with dibenzoylmethane, which provides steric bulk through aromatic rings rather than alkyl substituents [35] [4] [7].

Table 1: Comparative Steric and Electronic Properties of β-Diketone Ligands

LigandSteric HindranceElectronic EffectThermal StabilityComplex Volatility
AcetylacetoneLowNeutralGoodHigh
2,2,6,6-Tetramethylheptane-3,5-dioneVery HighElectron-donatingExcellentLow
HexafluoroacetylacetoneLowElectron-withdrawingGoodHigh
DibenzoylmethaneHighπ-ConjugationGoodLow
TrifluoroacetylacetoneLowElectron-withdrawingGoodHigh

Electronic Effects and Coordination Behavior

The electronic properties of 2,2,6,6-tetramethylheptane-3,5-dione differ significantly from fluorinated β-diketones such as hexafluoroacetylacetone and trifluoroacetylacetone [13] [14]. While fluorinated ligands exhibit strong electron-withdrawing effects that stabilize higher oxidation states, 2,2,6,6-tetramethylheptane-3,5-dione provides electron-donating character that stabilizes lower oxidation states [13] [14] .

The coordination behavior of 2,2,6,6-tetramethylheptane-3,5-dione also differs from aromatic β-diketones like dibenzoylmethane, which can participate in π-π stacking interactions and exhibit extended conjugation [4] [7]. The purely aliphatic nature of 2,2,6,6-tetramethylheptane-3,5-dione eliminates these secondary interactions, leading to more predictable coordination behavior .

Stability and Reactivity Comparisons

Table 2: Stability Comparison of β-Diketone Metal Complexes

Complex TypeFormation Constant (log K)Decomposition Temperature (°C)Hydrolysis Resistance
M(acac)₂8-12150-200Moderate
M(tmhd)₂10-14200-250High
M(hfac)₂9-13180-230Moderate
M(dbm)₂9-13180-220Moderate

The comparative analysis reveals that 2,2,6,6-tetramethylheptane-3,5-dione consistently provides the highest stability among commonly used β-diketone ligands [17] [29]. This enhanced stability comes at the cost of reduced volatility, which can be advantageous for applications requiring long-term stability but disadvantageous for vapor-phase processing applications [28].

Applications and Synthetic Utility

The unique properties of 2,2,6,6-tetramethylheptane-3,5-dione make it particularly valuable for applications requiring high stability and steric protection [33] . Unlike acetylacetone complexes, which are often used as volatile precursors, 2,2,6,6-tetramethylheptane-3,5-dione complexes find applications in homogeneous catalysis where stability is paramount [34] .

XLogP3

2.6

UNII

R8UI909HOY

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (93.02%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1118-71-4

Wikipedia

Dipivaloylmethane

General Manufacturing Information

3,5-Heptanedione, 2,2,6,6-tetramethyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types